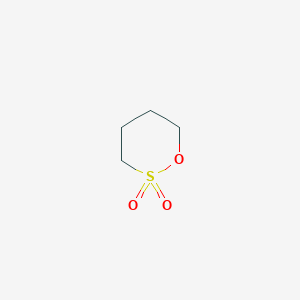
4'-Cyano-biphenyl-3-carboxylic acid
Übersicht
Beschreibung
4'-Cyano-biphenyl-3-carboxylic acid is a compound that belongs to the family of biphenyl carboxylic acids, characterized by the presence of a cyano group attached to one of the phenyl rings. This structural motif is significant in the field of liquid crystal research and organic synthesis due to its potential to impart mesomorphic properties to molecules and materials .
Synthesis Analysis
The synthesis of related compounds, such as hydroxamic acids and ureas from carboxylic acids, can be achieved through the use of reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). This reagent facilitates the Lossen rearrangement, which is a key step in the transformation of carboxylic acids to the desired products without racemization, under mild conditions, and with good yields. The process is also environmentally friendly and cost-effective, as byproducts can be recycled .
Molecular Structure Analysis
The molecular structure of biphenyl-3-carboxylic acid, a related compound, has been studied at different temperatures. The compound forms a cyclic dimer through hydrogen bonding, with a dihedral angle between the phenyl rings of approximately 31 degrees. This angle is relatively consistent at different temperatures, indicating a stable conformation. The displacement parameters of the carboxylic oxygen atoms suggest that their motion is primarily due to thermal agitation rather than static disorder .
Chemical Reactions Analysis
The reactivity of 4'-Cyano-biphenyl-3-carboxylic acid can be inferred from studies on similar biphenyl carboxylic acids. These compounds can undergo various chemical reactions, including esterification with different alcohols to produce esters with potential liquid-crystalline properties. The presence of the cyano group can influence the electronic properties of the molecule, which in turn can affect its reactivity and the properties of the resulting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Cyano-biphenyl-3-carboxylic acid derivatives, such as their mesomorphic behavior, can be significant in the context of liquid crystal research. For instance, esters derived from similar compounds exhibit distinct mesomorphic properties and electro-optic parameters, which are important for applications in display technologies. The introduction of the cyano group and other substituents can lead to variations in threshold and saturation voltages of liquid-crystalline mixtures . Additionally, the cubic phase structure of related compounds, such as 4'-n-Hexadecyloxy-3'-cyanobiphenyl-4-carboxylic acid (ACBC-16), has been examined, revealing different types of cubic phases depending on the length of the alkoxy chain .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Synthesis Approaches and Antimicrobial Activity : 4'-Cyano-biphenyl-3-carboxylic acid has been explored in the synthesis of complex organic ligands useful in metal-organic frameworks. Various synthetic approaches have been detailed, including iodination and esterification processes, leading to compounds like 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid. These synthesized compounds, however, showed no antimicrobial activity against common bacteria and fungi (Ardeleanu et al., 2018).
Molecular Structure and Metalation : Studies have also delved into the molecular structure and metalation properties of biphenyl carboxylic acids, providing insights into their potential applications in various chemical processes (Tilly et al., 2006).
Liquid Crystal Applications
Mesomorphic Properties and Electro-Optic Parameters : Research has been conducted on the mesomorphic properties of 3-substituted-4-cyanophenyl esters and 4'-cyano-3-substituted-4-biphenyl esters. These compounds are significant in the study of liquid crystals, showing varying threshold voltages and saturation voltages, crucial for electronic and display technologies (Bezborodov et al., 1992).
Optically Isotropic Phase in Liquid Crystals : Certain carboxylic acids like 3-nitro- or 3-cyano-4-alkoxybiphenyl-4′-carboxylic acid have been found to exhibit optically isotropic phases, an unusual property in liquid crystal research. This opens up new possibilities in the design of materials for advanced display technologies (Niori et al., 2001).
Monolayer Formation and Surface Studies
Langmuir Monolayers Formation : Polyphenyl carboxylic acids, including variants with cyano groups, have been investigated for their ability to form monolayers at the air-water interface. These studies are essential in understanding surface interactions and could have implications in coatings and nanotechnology applications (Czapkiewicz et al., 1998).
Adsorption Orientation Studies : Raman spectroscopy has been used to study the adsorption orientation of derivatives of biphenylcarboxylic acid, including 4'-cyano-BPCA. These findings are significant in surface chemistry and materials science, especially in understanding molecule-surface interactions (Choi et al., 2003).
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGFHVTVXLVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374090 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-biphenyl-3-carboxylic acid | |
CAS RN |
149506-93-4 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149506-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)








